molecular formula C18H20N2O3 B5959877 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylbutanamide

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylbutanamide

Cat. No.: B5959877
M. Wt: 312.4 g/mol
InChI Key: DIEBXHAOBYRAMI-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylbutanamide is a synthetic organic compound characterized by its unique structure, which includes a tetrahydroisoindole ring system and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylbutanamide typically involves the following steps:

    Formation of the Tetrahydroisoindole Ring: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Amidation Reaction: The tetrahydroisoindole intermediate is then reacted with a phenylbutanamide derivative in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    High-throughput reactors: to increase yield and efficiency.

    Automated purification systems: to ensure the purity of the final product.

    Quality control measures: such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify the structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring or the butanamide moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylbutanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used as a tool to study biological processes and pathways, particularly those involving protein-ligand interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylbutanamide is unique due to its specific combination of a tetrahydroisoindole ring and a phenylbutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-16(19-13-7-2-1-3-8-13)11-6-12-20-17(22)14-9-4-5-10-15(14)18(20)23/h1-5,7-8,14-15H,6,9-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEBXHAOBYRAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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